2-cyano-1-fluorocyclopropane-1-carboxylic acid
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Overview
Description
2-cyano-1-fluorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H4FNO2 and a molecular weight of 129.09 g/mol It is characterized by the presence of a cyano group (-CN), a fluorine atom, and a carboxylic acid group (-COOH) attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent introduction of the cyano and carboxylic acid groups can be achieved through various organic transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-1-fluorocyclopropane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-cyano-1-fluorocyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-cyano-1-fluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-1-chlorocyclopropane-1-carboxylic acid
- 2-cyano-1-bromocyclopropane-1-carboxylic acid
- 2-cyano-1-iodocyclopropane-1-carboxylic acid
Uniqueness
Compared to its analogs, 2-cyano-1-fluorocyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2168031-08-9 |
---|---|
Molecular Formula |
C5H4FNO2 |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
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